

A Head-to-Head Comparison of Pan-PI3K Inhibitors with ZSTK474

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| Compound of Interest | | |
|----------------------|----------|-----------|
| Compound Name: | ZSTK474 | |
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In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling node frequently hyperactivated in various malignancies, making it a prime target for drug development.[1][2][3] Pan-PI3K inhibitors, which target all four class I PI3K isoforms (α , β , γ , and δ), have been developed to broadly suppress this pathway.[4] Among these, **ZSTK474** has emerged as a potent and specific inhibitor. This guide provides an objective, data-driven comparison of **ZSTK474** with other notable pan-PI3K inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds.

Overview of ZSTK474

ZSTK474 is an orally available, s-triazine derivative that acts as an ATP-competitive inhibitor of all four class I PI3K isoforms.[5][6] It was identified through a drug discovery system utilizing a panel of 39 human cancer cell lines (JFCR39) and has demonstrated significant antitumor activity in both preclinical in vitro and in vivo models.[7][8] A key characteristic of **ZSTK474** is its high selectivity for PI3K over other protein kinases, including the related mTOR and DNA-PK.
[6][7] Its mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to G0/G1 cell cycle arrest rather than inducing apoptosis.[5][7][9][10][11]

Comparative Efficacy: ZSTK474 vs. Other Pan-PI3K Inhibitors



The following tables summarize the quantitative data from various studies, comparing the in vitro inhibitory activity and cellular growth inhibition of **ZSTK474** with other well-characterized pan-PI3K inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Ky (nM) | mTOR (nM) | Referenc e |
|--------------------------|---------------|---------------|---------------|---------------|---------------------------|--------------------|
| ZSTK474 | 16 | 44 | 4.6 - 5 | 49 | >10,000 | [6][7][10] [12] |
| LY294002 | 790 | - | - | - | Significant Inhibition | [6][8] |
| Wortmanni n | 11 | - | - | - | Significant Inhibition | [8] |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 18 | 580 | [13] |
| BKM120 (Buparlisib) | 52 | 1660 | 1160 | 259 | - | [1] |
| BEZ235 (Dactolisib) | 4 | 760 | 120 | 250 | 21 | [7] |

Note: Dashes (-) indicate data not readily available in the searched literature. IC50 values can vary between different assay conditions and studies.

Table 2: In Vitro Cellular Growth Inhibition (GI50)

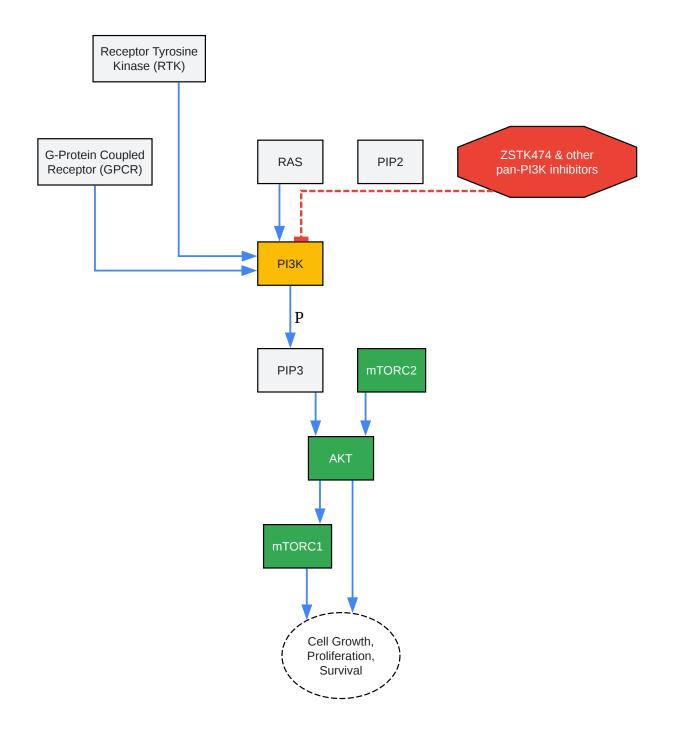
| Inhibitor | Mean GI50 across JFCR39 Cell Line Panel (μM) | Reference |
|------------|---|-----------|
| ZSTK474 | 0.32 | [7][8] |
| LY294002 | 7.4 | [8] |
| Wortmannin | 10 | [8] |



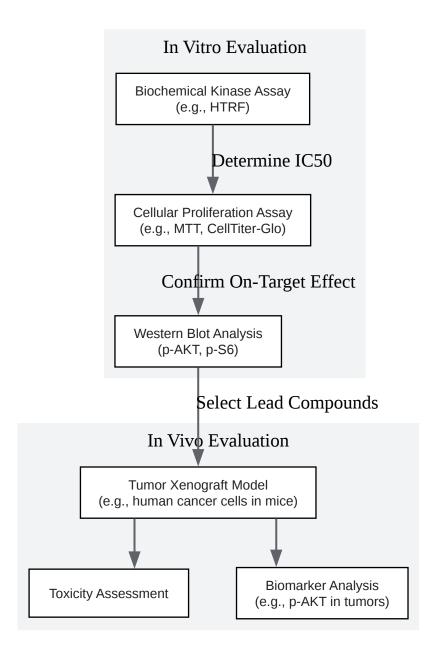
Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.









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